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Introduction

Graphene Quantum Dots (GQDs) are zero-dimensional carbon nanomaterials, typically less
than 20 nm in size, that have emerged as highly promising candidates for advanced drug
delivery systems.[1] Their unique physicochemical properties, including a high surface-area-to-
volume ratio, excellent biocompatibility, intrinsic photoluminescence (PL), and ease of surface
functionalization, make them versatile platforms for the targeted and controlled release of
therapeutic agents.[2][3] These attributes address several challenges in conventional
chemotherapy, such as poor drug solubility, lack of specificity, and severe side effects.[2]

Key Features and Advantages:

» High Drug Loading Capacity: The large surface area of GQDs allows for efficient loading of
aromatic drug molecules, such as doxorubicin (DOX), through Tt-1t stacking and hydrogen
bonding interactions.[4] This high loading capacity enhances the therapeutic efficacy of the
drug.[2]

» Biocompatibility and Low Toxicity: Composed primarily of carbon, GQDs generally exhibit low
cytotoxicity and good biocompatibility, a crucial requirement for biomedical applications. In
vivo studies have shown that GQDs do not accumulate significantly in major organs and can
be cleared from the body.[5]

o Targeted Delivery: The surface of GQDs can be readily functionalized with targeting ligands,
such as folic acid (FA) or specific antibodies. This enables the GQD-drug conjugate to
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selectively bind to and enter cancer cells that overexpress the corresponding receptors,
thereby minimizing damage to healthy tissues.

o Controlled Drug Release: GQD-based systems can be designed for stimulus-responsive
drug release. A common mechanism is pH-sensitive release, where the acidic
microenvironment of tumors or intracellular lysosomes triggers the dissociation of the drug
from the GQD carrier.[6]

» Bioimaging and Theranostics: The intrinsic fluorescence of GQDs allows for real-time
tracking of the nanocarrier's biodistribution and cellular uptake.[3] This dual functionality as
both a therapeutic agent and an imaging probe makes GQDs a powerful tool for
theranostics, combining diagnosis and treatment.

Applications in Cancer Therapy:

GQD-based drug delivery systems have shown significant promise in preclinical studies for the
treatment of various cancers. For instance, doxorubicin-loaded GQDs have been demonstrated
to effectively inhibit the proliferation of cancer cells.[4] The targeted delivery of
chemotherapeutic agents via functionalized GQDs enhances the drug's accumulation at the
tumor site, leading to improved anticancer activity and reduced systemic toxicity.[2] The ability
to co-load multiple drugs or combine chemotherapy with photothermal therapy using GQDs
opens up new avenues for synergistic cancer treatment.

Quantitative Data Summary

Table 1: Physicochemical Properties of Graphene Quantum Dots for Drug Delivery
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Parameter Typical Value/Range Characterization Method
Transmission Electron
Particle Size <20 nm Microscopy (TEM), Atomic

Force Microscopy (AFM)

Zeta Potential

-42.67 mV (unmodified) to
26.17 mV (modified)

Dynamic Light Scattering
(DLS)

Quantum Yield

1.32% - 20%

Spectrofluorometer

Surface Functional Groups

Carboxyl (-COOH), Hydroxyl (-

OH), Amine (-NH2)

Fourier-Transform Infrared
Spectroscopy (FTIR), X-ray
Photoelectron Spectroscopy
(XPS)

Table 2: Drug Loading and Release Characteristics of GQD-based Systems

Dru
GQD g- Release Cumulative
Drug ] Loading o Reference
Formulation . Conditions Release
Capacity
Doxorubicin GQDs@GE1
67 mg/g - - [2]
(DOX) 1
Cisplatin GQDs@GE1
P Q 50 mg/g - - [2]
(CDDP) 1
Doxorubicin Chiral GQDs 66.3% 7]
(DOX) in sEVs (efficiency)
o Higher
Doxorubicin Fe304@PEG 27% pH 5.0 vs pH
release at [8]
(DOX) @GQDs (content) 7.4 o
acidic pH
Doxorubicin
GQDs1 - - 78.1% [9]
(DOX)
Experimental Protocols
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Protocol 1: Synthesis of Graphene Quantum Dots (Pyrolysis Method)
Objective: To synthesize water-soluble, fluorescent GQDs from a carbon source.
Materials:

e L-glutamic acid

e Deionized (DI) water

¢ Dialysis membrane (MWCO: 500-1000 Da)

o Beaker, magnetic stirrer, heating mantle

o Centrifuge

o Freeze-dryer

Procedure:

e Weigh 2 g of L-glutamic acid and place it in a 50 mL beaker.

o Heat the beaker on a heating mantle at 200°C for 30 minutes until the powder turns from
white to a yellow-orange liquid.

» Allow the beaker to cool to room temperature.

e Add 100 mL of DI water to the beaker and stir until the solid is fully dissolved, forming a
yellow-brown solution.

e Adjust the pH of the solution to 7.0 using NaOH.
o Centrifuge the solution at 10,000 rpm for 30 minutes to remove any large aggregates.

o Collect the supernatant and dialyze it against DI water for 48 hours using a dialysis
membrane to remove small molecules.

» Lyophilize the purified GQD solution to obtain a solid powder.
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o Store the GQD powder at 4°C for future use.

Protocol 2: Doxorubicin (DOX) Loading onto GQDs

Objective: To load the anticancer drug doxorubicin onto the surface of GQDs.
Materials:

e Synthesized GQDs

o Doxorubicin hydrochloride (DOX)

o Phosphate-buffered saline (PBS), pH 7.4

e Dialysis membrane (MWCO: 500-1000 Da)

e Magnetic stirrer

o UV-Vis spectrophotometer

Procedure:

Prepare a GQD solution by dissolving 10 mg of GQD powder in 10 mL of PBS (pH 7.4).
» Prepare a DOX stock solution of 1 mg/mL in PBS (pH 7.4).
e Add 1 mL of the DOX stock solution to the GQD solution while stirring.

» Allow the mixture to react for 24 hours at room temperature in the dark to facilitate 1t-11
stacking interactions.

o Transfer the solution to a dialysis bag and dialyze against PBS (pH 7.4) for 48 hours to
remove unloaded DOX molecules.

e The resulting solution contains the DOX-loaded GQDs (GQD-DOX).

o To determine the drug loading capacity, measure the absorbance of the dialysate using a
UV-Vis spectrophotometer at 480 nm and calculate the amount of unloaded DOX from a
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standard curve. The drug loading capacity is calculated as: (weight of loaded DOX / weight
of GQD-DOX) x 100%.

Protocol 3: Characterization of GQD-DOX Nanoparticles
Objective: To characterize the physical and chemical properties of the synthesized GQD-DOX.

A. Transmission Electron Microscopy (TEM):

Dilute the GQD-DOX solution with DI water.

Place a drop of the diluted solution onto a carbon-coated copper grid.

Allow the grid to dry at room temperature.

Image the grid using a TEM to determine the size and morphology of the nanoparticles.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:
» Lyophilize the GQD-DOX solution to obtain a powder.
e Mix the powder with KBr and press it into a pellet.

e Analyze the pellet using an FTIR spectrometer to identify the functional groups present and
confirm the presence of both GQD and DOX.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxicity of GQD-DOX against a cancer cell line.

Materials:

Cancer cell line (e.g., MCF-7 breast cancer cells)

Cell culture medium (e.g., DMEM with 10% FBS)

GQD-DOX, free DOX, and pristine GQDs

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Dimethyl sulfoxide (DMSO)

96-well plates

Incubator (37°C, 5% CO2)

Microplate reader

Procedure:

Seed the MCF-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24
hours.

Prepare serial dilutions of GQD-DOX, free DOX, and pristine GQDs in the cell culture
medium.

Remove the old medium from the wells and add 100 pL of the prepared solutions to the
respective wells. Include a control group with medium only.

Incubate the plates for 48 hours.

Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

Remove the medium and add 100 pL of DMSO to each well to dissolve the formazan
crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as: (absorbance of treated cells / absorbance of control cells) x
100%.

Visualizations
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Experimental Workflow for GQD-based Drug Delivery System
GQD Synthesis

(Carbon Source (e.g., L-glutamic acid))

Pyrolysis/Hydrothermal Treatment
Dissolution in DI Water

(F'urificalion (Centrifugation & Dialysis))

g

Functionalizatiol;'& Drug Loading

(Surface Functionalization (Optional, e.g., with Folic Acid))

'

(Drug Loading (e.g., Doxorubicin) via Tt-1t s1acking)

Purification (Dialysis)

Characterization In Vitro Evaluation

(TEM/AFM (Size, Morphology)) (FHR (Functional Groups)) (UV-Vis (Drug Loading)) (PL Spectroscopy (Fluorescence)) (Cancer Cell Culture)

(Cy\otoxicity Assay (MTT)) (Cellulav Uptake (Fluorescence Microscopy))
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Targeted Drug Delivery and pH-Triggered Release
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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